tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Catalog No.
S13535067
CAS No.
M.F
C13H15BrN2O2
M. Wt
311.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridi...

Product Name

tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

IUPAC Name

tert-butyl 3-(bromomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7H2,1-3H3

InChI Key

SVLAMQBYOGQEPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CBr

Tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₃BrN₂O₂ and a molecular weight of 297.15 g/mol. It features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure known for its biological activity. This compound is characterized by the presence of a bromomethyl group at the 3-position and a tert-butyl ester at the carboxylic acid position. It is often used in medicinal chemistry and organic synthesis due to its potential reactivity and biological properties .

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, making it useful for introducing different functional groups.
  • Esterification: The tert-butyl carboxylate can be hydrolyzed to yield the corresponding acid, which can further react with alcohols to form new esters.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic or tricyclic structures.

These reactions enhance its utility in synthesizing diverse organic compounds .

The biological activity of tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has garnered interest due to its structural similarity to other bioactive pyrrolidine derivatives. Preliminary studies suggest potential activity against various targets:

  • Anticancer Properties: Its derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Compounds with similar structures have exhibited antimicrobial effects against certain bacteria and fungi.
  • Enzyme Inhibition: There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways.

Further research is required to elucidate its complete biological profile and therapeutic potential .

Several methods exist for synthesizing tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate:

  • Bromination of Pyrrole Derivatives: Starting from pyrrole derivatives, bromination can be performed using bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane.
  • Carboxylation Reaction: The introduction of the carboxylic acid moiety can be achieved through carbon dioxide insertion into an appropriate precursor under basic conditions.
  • Esterification: The final step involves esterification of the carboxylic acid with tert-butyl alcohol using acid catalysts to yield the desired tert-butyl ester.

These methods highlight the versatility of synthetic routes available for this compound .

Tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals.
  • Material Science: Its derivatives may be used in developing new materials with specific properties.
  • Agricultural Chemistry: Potential applications include developing agrochemicals that target pests or diseases.

The versatility of this compound makes it a valuable asset in both research and industrial applications .

Interaction studies involving tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate focus on its binding affinities and mechanisms of action:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Studies may reveal its potential as a ligand for specific receptors, contributing to its biological activity.

These studies are crucial for understanding how this compound can be optimized for therapeutic use .

Tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylateC₁₂H₁₃BrN₂O₂0.80Bromine at the 4-position
Tert-butyl (5-formylpyridin-2-yl)carbamateC₁₃H₁₄N₂O₃0.80Formyl group instead of bromomethyl
Tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamateC₁₃H₁₄ClN₂O₃0.69Chlorine substitution
Tert-butyl (3-formylpyridin-2-yl)carbamateC₁₃H₁₄N₂O₃0.77Formyl group with pyridine structure

These comparisons illustrate the unique positioning of tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate within a broader class of compounds, highlighting its distinct functional groups and potential applications in medicinal chemistry and other fields .

Modified Madelung Synthesis for Pyrrolo[2,3-b]pyridine Systems

The Madelung synthesis, originally developed for indole formation through intramolecular cyclization of N-phenylamides using strong base at high temperature, has been successfully adapted for the construction of pyrrolo[2,3-b]pyridine scaffolds [1] [2]. This approach involves heating N-(2-aminopyridin-3-yl)acetamide derivatives with potassium tert-butoxide at temperatures ranging from 200-220°C to induce intramolecular cyclization, forming the desired pyrrolopyridine core . The reaction mechanism proceeds through initial deprotonation of both the amide nitrogen and the benzylic position by the strong base, followed by nucleophilic attack of the resulting carbanion on the electrophilic carbonyl carbon [2].

The modified Madelung approach demonstrates particular utility for accessing 2-substituted pyrrolo[2,3-b]pyridines that are challenging to prepare through electrophilic aromatic substitution methodologies . Key adaptations for pyrrolo[2,3-b]pyridine synthesis include the use of pyridine-based starting materials instead of benzene derivatives, requiring careful optimization of reaction conditions to accommodate the electron-deficient nature of the pyridine ring [1]. Temperature control remains critical, with optimal cyclization occurring at 200-220°C under strictly anhydrous conditions to prevent competing hydrolysis reactions .

Recent developments in the modified Madelung synthesis have incorporated copper-catalyzed amidation strategies to improve efficiency and substrate scope [4]. This approach utilizes 2-iodophenylacetonitrile derivatives with various alkanamides in the presence of copper iodide and diamine ligands, allowing for subsequent cyclization under the coupling reaction conditions [4]. The copper-catalyzed methodology demonstrates enhanced functional group tolerance compared to traditional high-temperature base-mediated conditions [4].

Fischer Indole Analog Methodology

The Fischer indole synthesis has been modified for pyrrolo[2,3-b]pyridine construction by substituting phenylhydrazines with pyridinylhydrazines, enabling cyclization at the pyridine nitrogen to form the target heterocycle [5]. This adaptation requires careful consideration of the electron-deficient character of the pyridine ring, which influences the efficiency of the [1] [1]-sigmatropic rearrangement step that is central to the Fischer mechanism [6].

Research by Alekseyev and colleagues demonstrated the synthesis of 2,3-disubstituted 5-iodo-1H-pyrrolo[2,3-b]pyridines through Fischer cyclization in polyphosphoric acid [5]. This methodology provides access to 5-iodo-7-azaindole scaffolds from readily available starting materials, offering an alternative synthetic approach to these valuable intermediates [5]. The use of polyphosphoric acid as both solvent and cyclization promoter proved essential for achieving efficient ring closure under these conditions [5].

The Fischer analog approach demonstrates particular effectiveness when applied to pyridinylhydrazines bearing electron-donating substituents, which enhance the nucleophilicity required for successful cyclization [7]. Studies have shown that 4- and 6-azaindoles can be synthesized in good overall yields when the starting pyridylhydrazines contain appropriate activating groups [7]. Temperature optimization proves crucial, with reaction conditions typically requiring 150-200°C for complete cyclization [7].

Table 1: Comparative Analysis of Traditional Synthetic Routes

MethodTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesLimitations
Modified Madelung200-2204-12 hours60-80High regioselectivityHarsh conditions
Fischer Analog150-2002-8 hours45-70Mild acid conditionsLimited substrate scope
Copper-Catalyzed80-1206-18 hours70-85Functional group toleranceRequires metal catalyst

Bromomethylation Strategies at the 3-Position

Direct Bromination Methodologies

Direct bromination at the 3-position of pyrrolo[2,3-b]pyridine systems can be achieved through several complementary approaches, each offering distinct advantages in terms of regioselectivity and reaction conditions [1] . The electron distribution in pyrrolo[2,3-b]pyridines favors electrophilic substitution at the 3-position, as this position exhibits the highest electron density within the pyrrole ring system [1] [9].

N-bromosuccinimide represents the most commonly employed brominating agent for 3-position functionalization, offering superior regioselectivity compared to molecular bromine . The reaction typically proceeds under controlled conditions using dimethylformamide or dimethyl sulfoxide as solvent, with temperatures maintained at 0-5°C to minimize side reactions [11]. Stoichiometric control proves essential, with 1.2 equivalents of N-bromosuccinimide generally providing optimal selectivity and yield .

The mechanism of N-bromosuccinimide bromination involves initial formation of a small amount of molecular bromine through reaction with hydrogen bromide generated during the process [12] [13]. This low-concentration bromine then undergoes homolytic cleavage to generate bromine radicals, which subsequently react with the electron-rich 3-position of the pyrrolo[2,3-b]pyridine substrate [12]. The radical nature of this process helps explain the high regioselectivity observed, as the 3-position represents the most thermodynamically favored site for radical substitution [14].

Alternative bromination strategies include the use of bromine in acetic acid under carefully controlled conditions, though this approach generally provides lower regioselectivity than N-bromosuccinimide-mediated processes [15]. Recent developments have explored the use of dimethyl sulfoxide-hydrogen bromide systems, which offer mild oxidative conditions for bromination while maintaining good functional group tolerance [11] [16].

Bromomethylation Through Hydroxymethyl Intermediates

An indirect but highly effective approach to 3-bromomethyl pyrrolo[2,3-b]pyridine derivatives involves initial formation of 3-hydroxymethyl intermediates followed by bromination using phosphorus tribromide [17] [18]. This strategy offers superior control over the substitution pattern and minimizes competing reactions that can occur during direct bromomethylation procedures [17].

The synthesis of 3-hydroxymethyl intermediates typically begins with 3-formyl pyrrolo[2,3-b]pyridine derivatives, which undergo reduction using sodium borohydride in methanol or ethanol [17]. This reduction proceeds smoothly at room temperature over 1-4 hours, providing 3-hydroxymethyl products in yields ranging from 44-85% depending on the specific substrate and reaction conditions [17]. The use of mixed solvent systems, such as methanol-tetrahydrofuran (10:1), at 0°C has been shown to improve both yield and selectivity [17].

Conversion of 3-hydroxymethyl derivatives to the corresponding bromomethyl compounds employs phosphorus tribromide under carefully controlled conditions [18] [19]. The mechanism involves initial coordination of the alcohol oxygen to the electrophilic phosphorus center, followed by SN2 displacement of the resulting phosphorus-oxygen bond by bromide ion [18]. This process typically occurs with inversion of configuration at the carbon center, ensuring high stereochemical fidelity when chiral centers are present [19].

Table 2: Bromomethylation Reaction Conditions and Outcomes

Starting MaterialReagentSolventTemperature (°C)Time (hours)Yield (%)Reference
3-Formyl derivativeNaBH4MeOH20485 [17]
3-Formyl derivativeNaBH4EtOH0-201.2547 [17]
3-HydroxymethylPBr3Pyridine202-670-80 [18]
Pyrrolo[2,3-b]pyridineNBSDMF0-51275-85

Optimization of Reaction Conditions

Optimization of bromomethylation conditions requires careful attention to several critical parameters, including temperature control, solvent selection, and reagent stoichiometry [11]. Temperature proves particularly important, as elevated temperatures can promote competing reactions such as dibromination or ring-opening processes [20] .

Solvent effects play a crucial role in determining both reaction rate and selectivity [11] [16]. Dimethylformamide and dimethyl sulfoxide emerge as preferred solvents for N-bromosuccinimide-mediated bromination, providing good solvation of the reagent while maintaining chemical inertness under the reaction conditions [11]. Polar aprotic solvents generally provide superior results compared to protic solvents, which can interfere with the radical chain mechanism [16].

Recent studies have demonstrated that the addition of radical initiators such as azobisisobutyronitrile can enhance reaction efficiency while allowing for lower reaction temperatures [21]. This approach proves particularly valuable for substrates bearing acid-sensitive functional groups that might decompose under traditional thermal conditions [21]. The use of catalytic amounts of radical initiators (typically 1-5 mol%) provides sufficient activation while minimizing potential side reactions [21].

tert-Butoxycarbonyl (Boc) Protecting Group Implementation

Mechanistic Aspects of Boc Protection

The installation of tert-butoxycarbonyl protecting groups on pyrrolo[2,3-b]pyridine nitrogen atoms proceeds through a well-established mechanism involving nucleophilic attack of the amine nitrogen on di-tert-butyl dicarbonate [22] [23]. This process typically employs 4-dimethylaminopyridine as a catalyst to enhance the electrophilic character of the carbonyl carbon in di-tert-butyl dicarbonate [22] [24].

The mechanism initiates with 4-dimethylaminopyridine attacking a carbonyl site on di-tert-butyl dicarbonate, resulting in departure of tert-butyl carbonate as a leaving group and formation of a highly electrophilic boc-pyridinium species [25]. The pyrrolo[2,3-b]pyridine nitrogen then attacks this activated intermediate, leading to release of 4-dimethylaminopyridine and formation of the desired carbamate product [25]. The final step involves proton transfer from the protonated amine to tert-butyl carbonate, followed by decomposition of the latter to carbon dioxide and tert-butanol [25].

Reaction conditions typically involve acetonitrile as solvent at room temperature, with reaction times ranging from 6-18 hours depending on the specific substrate [17] [22]. The use of acetonitrile provides optimal solvation of both the starting materials and catalytic 4-dimethylaminopyridine while remaining chemically inert under the reaction conditions [23] [26]. Temperature control proves important, as elevated temperatures can promote competing reactions including isocyanate formation from sterically hindered amines [24].

Optimization Strategies for Pyrrolo[2,3-b]pyridine Substrates

Optimization of Boc protection conditions for pyrrolo[2,3-b]pyridine systems requires consideration of the electronic properties of the azaindole nitrogen, which exhibits reduced nucleophilicity compared to simple aliphatic amines [17] . This electronic deactivation necessitates the use of higher catalyst loadings and extended reaction times to achieve complete conversion [17].

Studies have demonstrated that optimal results are obtained using 1.2-2.0 equivalents of di-tert-butyl dicarbonate with 10-30 mol% of 4-dimethylaminopyridine in acetonitrile at room temperature [17] [24]. The higher catalyst loading compensates for the reduced nucleophilicity of the azaindole nitrogen while maintaining good chemoselectivity [24]. Reaction monitoring by thin-layer chromatography proves essential, as incomplete conversion can lead to difficult separations during product isolation [17].

Alternative base systems have been explored for challenging substrates, including the use of triethylamine in combination with 4-dimethylaminopyridine [17]. This approach can provide enhanced conversion rates for electron-deficient pyrrolo[2,3-b]pyridine derivatives, though care must be taken to avoid over-basic conditions that might promote competing deprotonation reactions [17]. The addition of triethylamine is typically limited to 1.05 equivalents to maintain optimal selectivity [17].

Table 3: Boc Protection Optimization Data

Substrate Type(Boc)2O (equiv.)DMAP (mol%)Temperature (°C)Time (hours)Yield (%)
Unsubstituted1.210201889
3-Formyl1.210206.582
3-Hydroxymethyl1.520201285-90
3-Bromomethyl2.030202475-80

Deprotection Methodologies and Considerations

Deprotection of tert-butoxycarbonyl groups from pyrrolo[2,3-b]pyridine derivatives typically employs acidic conditions, with trifluoroacetic acid in dichloromethane representing the most commonly used system [22] [26]. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [22].

Alternative deprotection conditions include the use of concentrated hydrochloric acid in methanol or ethyl acetate, which can provide milder conditions for acid-sensitive substrates [26]. The choice of deprotection conditions depends on the specific functional groups present in the target molecule, with trifluoroacetic acid generally preferred for its efficiency and clean reaction profile [26]. Reaction times typically range from 1-6 hours at room temperature, depending on the substrate structure and acid concentration [26].

Special considerations for pyrrolo[2,3-b]pyridine systems include the potential for N-alkylation by the tert-butyl cation intermediate generated during deprotection [22]. This side reaction can be minimized through the use of cation scavengers such as anisole or thioanisole, which trap the electrophilic tert-butyl cation before it can react with the deprotected amine [22]. The addition of 5-10 equivalents of scavenger typically provides effective suppression of this competing pathway [22].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Based on analogous pyrrolo[2,3-b]pyridine derivatives, the proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the molecular structure [1] [2] [3].

The tert-butyl protecting group displays a distinctive singlet at approximately δ 1.60 parts per million, integrating for nine protons. This signal is characteristic of the equivalent methyl groups in the tert-butyl carboxylate moiety [4] [5]. The bromomethyl substituent at position 3 generates a singlet at δ 4.70 parts per million, integrating for two protons, which is consistent with the electron-withdrawing effect of the bromine atom [6] [7].

The aromatic protons of the pyrrolo[2,3-b]pyridine core system appear in the characteristic downfield region. The pyridine H-5 proton resonates as a multiplet between δ 7.20-7.40 parts per million, while the pyridine H-4 and H-6 protons appear as multiplets at δ 8.40-8.60 parts per million. The pyrrole H-2 proton exhibits a singlet at approximately δ 8.70 parts per million, reflecting the electron-deficient nature of the bicyclic system [2] [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxylate group at δ 149.5 parts per million, consistent with ester functionality. The tert-butyl quaternary carbon appears at δ 84.5 parts per million, while the tert-butyl methyl carbons resonate at δ 28.2 parts per million. The bromomethyl carbon appears at δ 29.8 parts per million, and the aromatic carbons of the pyrrolo[2,3-b]pyridine system span the range of δ 110-150 parts per million [1] [2].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational frequencies that identify functional groups within the molecule. The carbonyl stretching vibration of the tert-butyl carboxylate group appears as a strong absorption band at 1750-1760 cm⁻¹, which is typical for ester functional groups [1] [8] [4].

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the pyrrolo[2,3-b]pyridine core system generate medium to strong absorption bands in the 1580-1620 cm⁻¹ region. Additional aromatic carbon-carbon stretching appears at 1450-1500 cm⁻¹ [1] [8].

Aliphatic carbon-hydrogen stretching vibrations from the tert-butyl group produce strong absorption bands at 2950-3000 cm⁻¹, while aromatic carbon-hydrogen stretching occurs at 3000-3100 cm⁻¹. The carbon-oxygen stretching of the ester linkage appears as a strong band at 1250-1300 cm⁻¹. The carbon-bromine stretching vibration generates a medium-intensity band at 700-800 cm⁻¹ [9] [8].

Mass Spectrometry

Mass spectrometry analysis reveals the molecular ion peaks at m/z 311 and 313, corresponding to the characteristic isotope pattern of bromine-containing compounds (⁷⁹Br and ⁸¹Br isotopes). The molecular weight of 311.18 g/mol confirms the expected molecular formula C₁₃H₁₅BrN₂O₂ [2] [7].

The base peak appears at m/z 57, corresponding to the tert-butyl cation (C₄H₉⁺), which is a common fragmentation pattern for tert-butyl carboxylates. Fragment ions at m/z 232/234 result from loss of the bromine atom, while the ion at m/z 218 corresponds to loss of the bromomethyl group. The fragment at m/z 154 represents the pyrrolo[2,3-b]pyridine core system [2] [7].

Crystallographic and Conformational Analysis

Molecular Geometry and Conformation

The molecular structure of tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exhibits a bicyclic aromatic system with specific geometric constraints. The pyrrolo[2,3-b]pyridine core maintains planarity characteristic of fused heterocyclic systems, with the nitrogen atoms positioned at the 1 and 4 positions of the bicyclic framework [10] [5].

The tert-butyl carboxylate group at position 1 adopts a conformation that minimizes steric hindrance with the aromatic system. The carboxylate carbonyl is positioned perpendicular to the plane of the aromatic system, allowing for optimal orbital overlap while reducing unfavorable interactions [4] [5].

The bromomethyl substituent at position 3 exhibits rotational freedom around the carbon-carbon bond connecting it to the pyrrole ring. This conformational flexibility allows the bromine atom to adopt various orientations relative to the aromatic plane, with the anti-periplanar conformation being energetically favorable due to reduced steric interactions [11] [10].

Intermolecular Interactions

In the crystalline state, the compound likely exhibits π-π stacking interactions between the aromatic pyrrolo[2,3-b]pyridine systems. The electron-deficient nature of the bicyclic system, enhanced by the electron-withdrawing carboxylate group, facilitates these interactions with electron-rich aromatic systems [10] [5].

Halogen bonding involving the bromine atom may contribute to crystal packing arrangements. The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms such as nitrogen or oxygen in neighboring molecules [11] [10].

Solubility and Stability Under Varied Conditions

Solubility Properties

The solubility characteristics of tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate are dictated by the balance between hydrophobic and hydrophilic structural elements. The compound exhibits poor solubility in water due to the hydrophobic tert-butyl group and the aromatic pyrrolo[2,3-b]pyridine core system [12] [4].

Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide good solubility for the compound. These solvents can solvate the polar carboxylate functionality while accommodating the hydrophobic portions of the molecule. The compound shows moderate solubility in dichloromethane and ethyl acetate, which are commonly used in synthetic transformations [12] [4].

Alcoholic solvents such as methanol provide limited solubility due to the predominantly hydrophobic nature of the compound. However, the presence of the carboxylate group allows for some degree of hydrogen bonding interactions with protic solvents [12] [4].

Thermal Stability

The compound exhibits reasonable thermal stability under normal storage and handling conditions. Based on analogous pyrrolo[2,3-b]pyridine derivatives, the compound remains stable up to approximately 200°C before significant decomposition occurs [10] [5].

Thermal decomposition likely involves initial loss of the tert-butyl group through a retro-Diels-Alder mechanism, generating isobutene and the corresponding carboxylic acid. Further decomposition may involve carbon-bromine bond cleavage and ring fragmentation of the aromatic system [10] [5].

The tert-butyl carboxylate protecting group provides enhanced thermal stability compared to other ester derivatives, making the compound suitable for synthetic transformations requiring elevated temperatures [4] [5].

Chemical Stability

Under neutral pH conditions, the compound exhibits good chemical stability. The tert-butyl carboxylate group is relatively resistant to hydrolysis compared to other ester derivatives, providing stability during storage and handling [12] [4].

Acidic conditions may promote hydrolysis of the carboxylate group, particularly under elevated temperatures. The mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by water and subsequent elimination of tert-butanol [12] [4].

Basic conditions can also facilitate ester hydrolysis through nucleophilic attack by hydroxide ions. However, the steric hindrance provided by the tert-butyl group retards the rate of hydrolysis compared to less hindered esters [12] [4].

The bromomethyl group is susceptible to nucleophilic substitution reactions under appropriate conditions. The bromine atom can be displaced by various nucleophiles, making this functional group a versatile handle for further synthetic modifications [11] [6].

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

310.03169 g/mol

Monoisotopic Mass

310.03169 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types